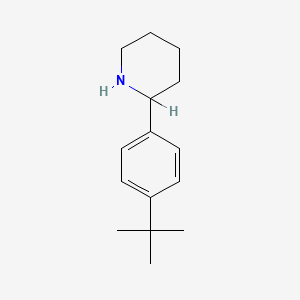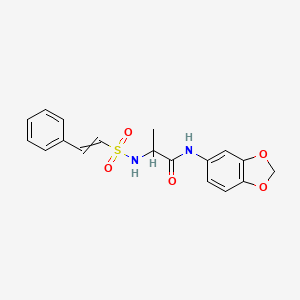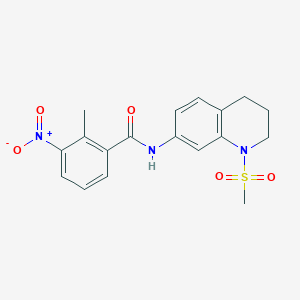![molecular formula C7H13NO3S B2856885 7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione CAS No. 2503203-07-2](/img/structure/B2856885.png)
7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione is a chemical compound with the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol It is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspiro moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with an aziridine derivative, followed by oxidation to form the desired spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom and spirocyclic structure play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-hydroxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.
7-iodo-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione: Contains an iodine atom instead of a methoxy group.
Uniqueness
7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and stability compared to its hydroxy and iodo counterparts.
Propriétés
IUPAC Name |
7-methoxy-4λ6-thia-5-azaspiro[2.5]octane 4,4-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-11-6-4-7(2-3-7)12(9,10)8-5-6/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYBZSLCGAYPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(CC2)S(=O)(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2856802.png)
![2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B2856803.png)
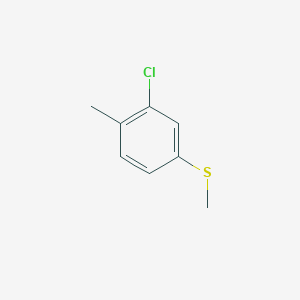
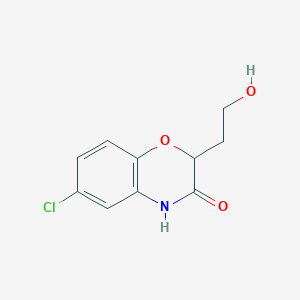
![Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2856808.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856811.png)
![2-cyclopropyl-5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2856813.png)
![2,4-dimethoxy-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2856815.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2856818.png)
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B2856820.png)
